dipotassium;6-[2-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-6-carboxylato-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate
Overview
Description
Dipotassium glycyrrhizinate is a natural compound derived from the root of the licorice plant, Glycyrrhiza glabra. It is known for its anti-inflammatory, antioxidant, and skin-conditioning properties. This compound has a long history of use in traditional medicine and is commonly found in personal care products to soothe irritated skin and promote a healthy complexion .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipotassium glycyrrhizinate is typically prepared from glycyrrhizic acid. The process involves dissolving glycyrrhizic acid in ethyl alcohol, followed by the addition of potassium hydroxide to adjust the pH to 4.8-6.0. The mixture is stirred to ensure uniformity, filtered, and dried to obtain dipotassium glycyrrhizinate .
Industrial Production Methods
In industrial settings, the production of dipotassium glycyrrhizinate involves the use of glycyrrhizic acid as the raw material. The process is designed to be efficient, cost-effective, and capable of producing high-purity dipotassium glycyrrhizinate. The method includes steps such as dissolution, pH adjustment, filtration, and drying .
Chemical Reactions Analysis
Types of Reactions
Dipotassium glycyrrhizinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products.
Reduction: It can be reduced under specific conditions.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield different oxidized derivatives of dipotassium glycyrrhizinate.
Scientific Research Applications
Dipotassium glycyrrhizinate has a wide range of scientific research applications, including:
Mechanism of Action
Dipotassium glycyrrhizinate exerts its effects through several mechanisms:
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and reduces inflammation by modulating signaling pathways such as NF-κB.
Antioxidant: It scavenges free radicals and reduces oxidative stress.
Antiviral: It interferes with viral replication and enhances the immune response.
Comparison with Similar Compounds
Similar Compounds
Glycyrrhizic acid: The parent compound from which dipotassium glycyrrhizinate is derived.
Glycyrrhetinic acid: Another derivative of glycyrrhizic acid with similar properties.
Monoammonium glycyrrhizinate: A related compound with similar uses and effects.
Uniqueness
Dipotassium glycyrrhizinate is unique due to its high solubility in water and its enhanced stability compared to other glycyrrhizic acid derivatives. This makes it particularly suitable for use in aqueous formulations and products where stability is crucial .
Properties
IUPAC Name |
dipotassium;6-[2-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-6-carboxylato-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H62O16.2K/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50;;/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);;/q;2*+1/p-2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVBRWYINDPWKA-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)[O-])O)O)OC5C(C(C(C(O5)C(=O)[O-])O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.[K+].[K+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H60K2O16 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
899.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68797-35-3 | |
Record name | .alpha.-D-Glucopyranosiduronic acid, (3.beta.,20.beta.)-20-carboxy-11-oxo-30-norolean-12-en-3-yl 2-O-.beta.-D-glucopyranuronosyl-, potassium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | α-d-Glucopyranosiduronic acid, (3β,20β)-20-carboxy-11-oxo-30-norolean-12-en-3-yl 2-O-β-d-glucopyranuronosyl-, dipotassium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.704 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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